molecular formula C8H14N4OS B14950227 N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B14950227
M. Wt: 214.29 g/mol
InChI Key: RNSNKGVZBHQYNS-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a chemical compound known for its applications in various scientific fields. This compound is characterized by the presence of a triazole ring, a tert-butyl group, and a sulfanyl-acetamide moiety. It is often used in chemical biology experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves the reaction of tert-butylamine with 1H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and cost-effectiveness. The reaction parameters are carefully monitored, and the product is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazole derivatives.

Scientific Research Applications

N-tert-Butyl-2

Properties

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

N-tert-butyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C8H14N4OS/c1-8(2,3)11-6(13)4-14-7-9-5-10-12-7/h5H,4H2,1-3H3,(H,11,13)(H,9,10,12)

InChI Key

RNSNKGVZBHQYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC=NN1

Origin of Product

United States

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